molecular formula C14H8F4N2 B560466 ML318

ML318

Katalognummer: B560466
Molekulargewicht: 280.22 g/mol
InChI-Schlüssel: DXQNDKQUHKVTTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ML318 is a biaryl nitrile compound known for its role as an inhibitor of PvdQ acylase. It has shown significant activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in plants, animals, and humans. This compound inhibits the production of pyoverdine, a siderophore that bacteria use to scavenge iron from their environment, which is crucial for their growth and virulence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ML318 involves the formation of a biaryl nitrile structure. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

ML318 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die PvdQ-Acylase hemmt, ein Enzym, das an der Biosynthese von Pyoverdin beteiligt ist. Durch die Bindung an die Acylbindungsstelle des Enzyms verhindert this compound die Produktion von Pyoverdin, wodurch die Fähigkeit der Bakterien, Eisen zu entfernen, eingeschränkt wird. Diese Inhibition stört den bakteriellen Eisenstoffwechsel, was zu einem reduzierten Wachstum und einer reduzierten Virulenz von Pseudomonas aeruginosa führt .

Ähnliche Verbindungen:

    This compound-Analoga: Verbindungen mit ähnlichen Biaryl-Nitril-Strukturen und PvdQ-Acylase-Inhibitoraktivität.

    Andere PvdQ-Acylase-Inhibitoren: Verbindungen, die dasselbe Enzym hemmen, aber möglicherweise unterschiedliche strukturelle Merkmale aufweisen.

Einzigartigkeit von this compound:

Wirkmechanismus

ML318 exerts its effects by inhibiting PvdQ acylase, an enzyme involved in the biosynthesis of pyoverdine. By binding to the acyl-binding site of the enzyme, this compound prevents the production of pyoverdine, thereby limiting the bacteria’s ability to scavenge iron. This inhibition disrupts the bacterial iron metabolism, leading to reduced growth and virulence of Pseudomonas aeruginosa .

Vergleich Mit ähnlichen Verbindungen

    ML318 Analogues: Compounds with similar biaryl nitrile structures and PvdQ acylase inhibitory activity.

    Other PvdQ Acylase Inhibitors: Compounds that inhibit the same enzyme but may have different structural features.

Uniqueness of this compound:

Biologische Aktivität

ML318 is a biaryl nitrile compound known primarily for its role as an inhibitor of PvdQ acylase, an enzyme involved in the biosynthesis of virulence factors in Pseudomonas aeruginosa. This article discusses the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in cancer treatment, supported by relevant data and studies.

Overview of this compound

  • Chemical Structure : this compound is characterized as a biaryl nitrile compound.
  • Target Enzyme : PvdQ acylase.
  • IC50 Value : Approximately 20 nM, indicating a potent binding affinity to the acyl-binding site of the enzyme .

Antibacterial Activity

This compound exhibits significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with various infections, particularly in immunocompromised patients. The compound's mechanism involves the inhibition of PvdQ acylase, which is crucial for the synthesis of pyoverdine, a siderophore that facilitates iron acquisition and enhances bacterial virulence.

Key Findings

  • Inhibition Concentration : this compound has been shown to inhibit P. aeruginosa with an IC50 of 19 μM .
  • Mechanism of Action : By inhibiting PvdQ, this compound disrupts the production of pyoverdine, leading to reduced iron acquisition and diminished bacterial growth under iron-limited conditions .
  • Resistance Studies : Research indicates that strains of P. aeruginosa resistant to other antibiotics remain susceptible to this compound, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound in vitro against various strains of P. aeruginosa.
    • Results demonstrated that this compound effectively reduced bacterial viability in a dose-dependent manner.
  • Cancer Treatment Potential :
    • Preliminary investigations suggest that this compound may induce apoptosis in human cancer cells.
    • The compound has shown promise in enhancing the efficacy of existing chemotherapeutic agents .

Data Summary

Activity IC50 (nM) Target Organism
PvdQ Acylase Inhibition20PvdQ AcylasePseudomonas aeruginosa
Antibacterial Activity19 μMGrowth InhibitionPseudomonas aeruginosa
Apoptosis InductionN/ACancer CellsHuman Cancer Cells

Q & A

Q. What is the molecular mechanism of ML318 in inhibiting PvdQ acylase, and what experimental methodologies are used to validate this?

Basic Research Question
this compound is a biaryl nitrile inhibitor targeting PvdQ acylase in Pseudomonas aeruginosa. Its mechanism involves binding to the acyl-binding site of PvdQ, as confirmed by X-ray crystallography (IC₅₀ = 20 nM in vitro) . Methodologies include:

  • In vitro inhibition assays : Dose-response curves to determine IC₅₀ values.
  • Structural validation : Co-crystallization of this compound with PvdQ to resolve binding interactions.
  • Whole-cell assays : Monitoring pyoverdine production under iron-limiting conditions to confirm functional inhibition .

Q. How can researchers reconcile discrepancies between this compound’s in vitro efficacy and its activity in vivo?

Advanced Research Question
Discrepancies often arise due to differences in experimental conditions (e.g., iron availability, bacterial growth phases). Methodological considerations include:

  • Controlled iron-limitation : Adjusting growth media to mimic in vivo iron scarcity, ensuring relevance to infection models.
  • Pharmacokinetic profiling : Assessing compound stability, bioavailability, and metabolic degradation in host-mimicking environments.
  • Multi-omics integration : Combining transcriptomics and metabolomics to identify compensatory pathways activated in vivo .

Q. What are the best practices for designing reproducible experiments with this compound in antimicrobial studies?

Basic Research Question
Reproducibility requires rigorous experimental design:

  • Standardized protocols : Pre-define bacterial strains, growth conditions (e.g., iron concentration), and this compound dosing regimens.
  • Controls : Include positive (e.g., known PvdQ inhibitors) and negative (solvent-only) controls.
  • Data transparency : Report raw data (e.g., growth curves, IC₅₀ calculations) in supplementary materials and adhere to journal guidelines for experimental replication .

Q. How should researchers address contradictory data on this compound’s efficacy across different bacterial strains?

Advanced Research Question
Contradictions may stem from strain-specific genetic variations or assay conditions. Methodological solutions include:

  • Strain validation : Use type strains with sequenced genomes and isogenic mutants (e.g., P. aeruginosa PAO1 vs. clinical isolates).
  • Cross-validation assays : Compare this compound’s activity in iron-limited broth, biofilm models, and animal infection systems.
  • Meta-analysis : Systematically review literature to identify trends in strain susceptibility and resistance mechanisms .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Advanced Research Question
Robust statistical methods ensure accurate interpretation:

  • Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀/EC₅₀ values.
  • Error analysis : Quantify technical and biological variability through triplicate experiments and report standard deviations.
  • Hypothesis testing : Apply ANOVA or Student’s t-test to compare efficacy across experimental groups .

Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in bacterial systems?

Advanced Research Question
Selectivity optimization involves:

  • Enzyme profiling : Test this compound against related acylases (e.g., Quorum Sensing enzymes) to assess specificity.
  • Structure-activity relationship (SAR) studies : Synthesize this compound analogs to identify critical functional groups for PvdQ binding.
  • Computational docking : Use molecular dynamics simulations to predict off-target interactions .

Q. What ethical considerations apply to studies involving this compound and pathogenic bacteria?

Basic Research Question
Ethical compliance is critical:

  • Biosafety protocols : Conduct experiments in BSL-2 facilities for P. aeruginosa.
  • Institutional approvals : Obtain ethics committee clearance for animal or human cell line studies.
  • Data integrity : Avoid data manipulation; disclose conflicts of interest .

Q. How should researchers present this compound-related data in publications to meet journal standards?

Basic Research Question
Follow journal-specific guidelines, such as:

  • Data inclusion : Place raw datasets (e.g., crystallography coordinates, growth assays) in supplementary materials.
  • Reproducibility : Detail experimental conditions (e.g., buffer composition, temperature) in the Methods section.
  • Visualization : Use high-resolution figures for structural data and dose-response curves .

Q. What strategies can mitigate this compound’s potential toxicity in eukaryotic cells during co-culture assays?

Advanced Research Question
Toxicity mitigation strategies include:

  • Cytotoxicity screening : Test this compound on human cell lines (e.g., HEK293) using MTT assays.
  • Prodrug design : Modify this compound to activate selectively in bacterial environments.
  • Combination therapy : Pair this compound with efflux pump inhibitors to reduce required concentrations .

Q. How can systematic reviews or meta-analyses enhance understanding of this compound’s therapeutic potential?

Advanced Research Question
Systematic reviews should:

  • Define inclusion criteria : Prioritize peer-reviewed studies with robust methodologies (e.g., in vivo validation).
  • Assess bias : Use tools like GRADE to evaluate evidence quality.
  • Identify gaps : Highlight understudied areas (e.g., this compound’s efficacy in chronic infections) .

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQNDKQUHKVTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.